N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C22H17ClF3N3O3S2 |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H17ClF3N3O3S2/c1-11-12(2)34-19-18(11)20(31)29(9-14-4-3-7-32-14)21(28-19)33-10-17(30)27-13-5-6-16(23)15(8-13)22(24,25)26/h3-8H,9-10H2,1-2H3,(H,27,30) |
InChI Key |
VTOTZGCSCNFTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)CC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophene-3-carboxylates
Methodology :
Bromination and Functionalization
Alternative Approach :
-
Bromination of unsubstituted thieno[2,3-d]pyrimidin-4-one using Br₂ in acetic acid at 80°C introduces bromine at position 6. Subsequent Suzuki coupling with methylboronic acid installs the 5,6-dimethyl groups.
Introduction of the Furan-2-ylmethyl Group
N-Alkylation at Position 3
Procedure :
-
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one is treated with furan-2-ylmethyl bromide in the presence of NaH (THF, 0°C to RT, 12 h).
-
Optimization :
-
Yield : 80–90% after column chromatography (hexane/EtOAc 3:1).
Sulfanylacetamide Installation at Position 2
Chlorination and Thiol Substitution
Stepwise Process :
Direct Mercaptation
One-Pot Alternative :
-
Use Lawesson’s reagent to convert the 2-oxo group to a thiol, followed by alkylation with chloroacetamide.
Final Coupling with 4-Chloro-3-(trifluoromethyl)aniline
Amide Bond Formation
Conditions :
Reductive Amination (Alternative)
-
Condense 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid with the aniline using NaBH₃CN in MeOH.
-
Yield : 55–60%.
Summary of Synthetic Routes
Critical Analysis of Methodologies
Key Challenges
-
Regioselectivity : Competing O- vs. N-alkylation during furan-2-ylmethyl installation requires precise base selection.
-
Stability : The 2-chloro intermediate is moisture-sensitive, necessitating anhydrous conditions.
-
Purification : Silica gel chromatography struggles with polar byproducts; HPLC is preferred for final steps.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Structure and Composition
The compound features a unique structure that includes:
- A chlorinated phenyl ring with a trifluoromethyl group.
- A furan ring attached via a sulfanyl linkage.
- A thienopyrimidine core , which contributes to its biological activity.
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Particularly at the chlorinated phenyl ring.
Chemistry
In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its unique functional groups allow researchers to explore new chemical reactions and mechanisms.
Biology
In biological research, the compound may act as a probe for studying enzyme interactions and receptor binding due to its potential bioactivity. Its structure suggests possible interactions with various biological targets, enhancing its utility in pharmacological studies.
Medicine
The therapeutic potential of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is being investigated for:
- Anti-inflammatory properties
- Anticancer activity
- Antimicrobial effects
Industry
In industrial applications, this compound may be utilized in developing new materials such as polymers or coatings due to its stability and functional groups. Its unique properties could lead to innovations in material science.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme interactions demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways would depend on the specific application, such as inhibition of a particular enzyme in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thieno-pyrimidine Derivatives
- : A related compound, 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide, shares the thieno-pyrimidine core but differs in ring fusion (3,2-d vs. 2,3-d in the target). This alters molecular planarity and steric interactions .
- : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide incorporates a cyclopenta ring, increasing hydrophobicity and rigidity compared to the target compound .
Pyrimidine and Dihydropyrimidine Derivatives
- : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide features a dihydropyrimidine core with dichlorophenyl and methyl groups.
- : N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide replaces the thieno-pyrimidine with a simpler pyrimidine core.
Substituent Effects
Aryl Groups
- The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group contrasts with 2-(trifluoromethyl)phenyl in . The para-chloro substitution in the target may enhance steric bulk and electron withdrawal .
- : N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide uses a triazole-pyridine system, introducing nitrogen-rich heterocycles that could improve target affinity .
Heterocyclic Substituents
Functional Implications
- Electron-withdrawing groups : The CF₃ and Cl groups in the target compound likely reduce electron density at the pyrimidine core, enhancing resistance to oxidative metabolism .
- Solubility : The furan-2-ylmethyl group may improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl in ) due to oxygen’s polarity .
- Bioavailability: Thieno-pyrimidine cores generally exhibit moderate logP values (~2–4), balancing membrane permeability and solubility .
Biological Activity
The compound N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel synthetic organic compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C17H14ClF3N4O2S
- Molecular Weight : 404.83 g/mol
- CAS Number : 618412-60-5
Structural Features
The structure features a chlorinated phenyl group, a trifluoromethyl group, and a furan ring, which are known to enhance biological activity through increased lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the trifluoromethyl group is significant as it enhances the compound's metabolic stability and membrane permeability, facilitating interactions with protein targets.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects against cholinesterases (AChE and BChE), β-secretase, cyclooxygenase (COX-2), and lipoxygenase (LOX-15). For instance, derivatives of related compounds showed moderate activity against AChE with IC50 values ranging from 10.4 to 24.3 μM, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro studies suggest that it exhibits significant activity against a range of bacterial strains, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The specific mechanisms remain under investigation, but the compound's ability to modulate key signaling pathways involved in cell proliferation and survival suggests promising therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds closely related to this compound:
- Antioxidant Activity : A study demonstrated that structurally similar compounds exhibited strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that derivatives showed varying degrees of effectiveness against different cancer cell lines. One derivative achieved an IC50 value of 1.0 μM against phosphoinositide 3-kinase delta (PI3Kδ), suggesting a potent anticancer effect .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with substituted thieno[2,3-d]pyrimidinone intermediates. Key steps include:
- Sulfanyl linkage formation : Reacting a thiol-containing intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Furan-2-ylmethyl substitution : Alkylation of the pyrimidinone core using furfuryl bromide in the presence of a phase-transfer catalyst .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for solubility) and temperature to minimize side reactions like hydrolysis of the trifluoromethyl group .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm, trifluoromethyl singlet at δ 120–125 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~550–600) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S percentages .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?
- Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELX programs for structure solution and refinement .
- Key Parameters : Analyze hydrogen bonding (e.g., N–H···O interactions between acetamide and pyrimidinone) and π-π stacking of aromatic rings. For example, related compounds show interplanar distances of 3.5–3.8 Å in crystal lattices .
- Example Data :
| Parameter | Value (Related Compound) |
|---|---|
| Space group | P21/c |
| Unit cell (Å, °) | a = 18.220, b = 8.118, c = 19.628, β = 108.76 |
| R-factor | 0.050 (F² > 2σ) |
Q. What computational approaches predict biological activity and reactivity of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes. The trifluoromethyl group may enhance binding via hydrophobic pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfanyl group (S–) often acts as a nucleophile in SN₂ reactions .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and permeability, suggesting moderate blood-brain barrier penetration .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent Variation :
- Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene) to assess impact on solubility and target affinity .
- Modify the chloro-trifluoromethylphenyl moiety to study steric vs. electronic effects .
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ dose-response curves. Compare with analogs (e.g., 5,6-dimethyl derivatives show 2–3× higher potency) .
Q. How should researchers address contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Methodological Checks :
- Verify assay conditions (e.g., ATP concentration in kinase assays affects inhibition readings) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Methodological Challenges and Solutions
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate → 7:3 to 1:1) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal yield .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., EGFR kinase) to measure real-time binding kinetics (ka/kd) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing protein stabilization at elevated temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
